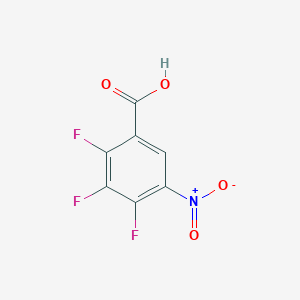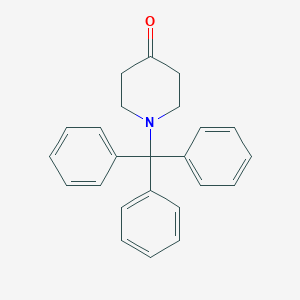![molecular formula C9H8N2O2 B172900 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde CAS No. 17288-48-1](/img/structure/B172900.png)
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C9H8N2O2 It is a derivative of pyridine and pyrrole, featuring a methoxy group at the 5-position and a formyl group at the 2-position of the pyrrolo[2,3-c]pyridine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde typically involves the construction of the pyrrolo[2,3-c]pyridine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 5-methoxy-2-nitropyridine, reduction and subsequent cyclization can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.
Reduction: 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates targeting various diseases.
Organic Synthesis: It is used as an intermediate in the synthesis of complex heterocyclic compounds.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The methoxy and formyl groups can interact with biological targets through hydrogen bonding, hydrophobic interactions, and covalent bonding, influencing the activity of the target molecule .
類似化合物との比較
Similar Compounds
5-Methoxy-1H-pyrrolo[2,3-c]pyridine: Lacks the formyl group, making it less reactive in certain chemical transformations.
5-Methoxy-1H-pyrrolo[3,2-c]pyridine: Differing in the position of the nitrogen atom, leading to different chemical and biological properties.
5-Methoxy-1H-pyrrolo[2,3-b]pyridine: Another isomer with distinct reactivity and applications.
Uniqueness
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde is unique due to the presence of both a methoxy and a formyl group, which allows for diverse chemical modifications and interactions with biological targets. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry .
特性
IUPAC Name |
5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9-3-6-2-7(5-12)11-8(6)4-10-9/h2-5,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQNWDOJNLGVLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=C1)C=C(N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938226 |
Source


|
| Record name | 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17288-48-1 |
Source


|
| Record name | 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17288-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]azanium;chloride](/img/structure/B172824.png)


![[6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B172835.png)


![Ethyl imidazo[5,1-b]thiazole-7-carboxylate](/img/structure/B172843.png)


![1H-Thieno[2,3-d]pyrimidine-2,4-dithione](/img/structure/B172848.png)

![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B172851.png)

![2-[(4-Chlorophenyl)thio]nicotinic acid](/img/structure/B172855.png)
